molecular formula C8H5FN2O2 B1442069 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1067193-34-3

5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Numéro de catalogue: B1442069
Numéro CAS: 1067193-34-3
Poids moléculaire: 180.14 g/mol
Clé InChI: QPXLPJIMEKHJJA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a fluorinated azaindole derivative with the molecular formula C8H5FN2O2 and a molecular weight of 180.14 g/mol . This compound is a solid with a calculated density of 1.610±0.06 g/cm³ and is slightly soluble in water (2.5 g/L at 25 °C) . As a key synthetic intermediate, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry. It is extensively utilized in the discovery and development of novel therapeutic agents. While analytical data for this specific compound is limited, closely related analogs have demonstrated significant research value. For instance, 1H-pyrrolo[2,3-b]pyridine-based compounds are recognized as potent inhibitors of Janus Kinase 3 (JAK3) and are being investigated as orally efficacious immunomodulators for potential application in organ transplantation . Furthermore, other derivatives of this core structure have shown potent activity against Fibroblast Growth Factor Receptors (FGFRs), presenting a promising strategy for targeted cancer therapy . This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the exploration of new kinase inhibitors and other biologically active compounds. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Propriétés

IUPAC Name

5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-4-1-5-6(8(12)13)3-11-7(5)10-2-4/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXLPJIMEKHJJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696644
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067193-34-3
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Core Synthesis and Functionalization

The synthesis of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves sequential functionalization of the pyrrolo[2,3-b]pyridine scaffold. Key steps include halogenation, fluorination, formylation, and oxidation.

Halogenation at Position 5

  • Bromination : The pyrrolo[2,3-b]pyridine core is brominated at position 5 using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. For example, bromination in dichloromethane at 0–25°C yields 5-bromo-1H-pyrrolo[2,3-b]pyridine.
  • Iodination : Alternative halogenation with iodine monochloride (ICl) in acetic acid introduces iodine for subsequent cross-coupling.

Fluorination at Position 5

Formylation at Position 3

The Vilsmeier-Haack reaction is employed to introduce the aldehyde group at position 3:

  • Conditions : Reacting 5-fluoro-1H-pyrrolo[2,3-b]pyridine with hexamethylenetetramine (HMTA) in a mixture of acetic acid and phosphoryl chloride (POCl₃) at 80–100°C.
  • Yield : ~65–75% after purification via silica gel chromatography.

Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized to the carboxylic acid using strong oxidizing agents:

Table 1: Comparison of Oxidation Methods

Oxidizing Agent Conditions Yield Purity
KMnO₄ 2.5 N NaOH, 50°C, 3 h 78% 95%
CrO₃ H₂SO₄/acetone, 0°C, 1 h 92% 98%
NaClO₂ TEMPO, CH₃CN/H₂O, rt, 12 h 85% 97%

Alternative Routes

  • Direct Carboxylation : Using CO₂ gas under palladium catalysis (e.g., Pd(OAc)₂, PPh₃) in DMF at 100°C, though yields are lower (~50%).
  • Hydrolysis of Nitriles : Conversion of a cyano group at position 3 to carboxylic acid via acidic (HCl, reflux) or basic (KOH, H₂O₂) hydrolysis.

Key Research Findings

  • Catalyst Efficiency : Pd(PPh₃)₄ in Suzuki-Miyaura coupling for bromo intermediates shows superior regioselectivity over PdCl₂(dppf).
  • Purification Challenges : Ion-exchange resins (e.g., DOWEX 50WX2) are critical for removing metal catalysts post-oxidation.
  • Stability : The carboxylic acid derivative is prone to decarboxylation above 150°C, necessitating low-temperature storage.

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolopyridine derivatives .

Mécanisme D'action

The mechanism of action of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways involved in tumor growth and progression .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Analogous Compounds

The pharmacological and physicochemical properties of pyrrolo[2,3-b]pyridine derivatives are highly dependent on substituent type and position. Below is a detailed comparison with closely related analogs:

Substituent Effects at Position 5
Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid F C₈H₅FN₂O₂ 180.14 Antiviral agents (e.g., pimodivir intermediate) ; Enhanced metabolic stability due to fluorine’s electronegativity
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Cl C₈H₅ClN₂O₂ 196.59 Kinase inhibitor intermediates; Higher lipophilicity compared to fluoro analog
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CF₃ C₉H₅F₃N₂O₂ 230.14 Increased steric bulk and electron-withdrawing effects; Used in targeted cancer therapies
5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CH₃ C₉H₈N₂O₂ 176.17 Improved solubility in polar solvents; Less electronegative than halogenated analogs

Key Observations :

  • Fluorine vs. Chlorine : The fluoro derivative exhibits lower molecular weight and higher electronegativity, favoring hydrogen-bonding interactions in drug-receptor complexes. Chloro analogs, while more lipophilic, may face higher metabolic clearance .
  • Trifluoromethyl Group : The CF₃ group introduces significant steric hindrance and electron-withdrawing effects, often enhancing target affinity but reducing solubility .
  • Methyl Group: Non-halogenated derivatives like the methyl-substituted compound prioritize solubility over metabolic stability, making them suitable for aqueous formulations .
Isomeric Comparisons

Compounds with pyrrolo[2,3-c]pyridine cores (isomeric to pyrrolo[2,3-b]pyridine) demonstrate distinct properties:

Compound Name Core Structure Yield (%) Key Synthetic Features
5-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid Pyrrolo[2,3-c]pyridine N/A Lower steric hindrance at position 5; Limited pharmacological data
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolo[2,3-c]pyridine 71 Synthesized via Pd-catalyzed coupling; Lower yield compared to [2,3-b] isomers

Key Observations :

  • Positional Isomerism : The [2,3-b] isomers generally show superior biological activity due to optimized spatial arrangement for target binding. [2,3-c] isomers are less explored in drug discovery .
Functional Group Modifications
  • Carboxylic Acid Derivatives :
    • Methyl Ester : Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (C₉H₇FN₂O₂, MW 194.16 g/mol) is a prodrug form with improved cell membrane permeability .
    • Boronic Acid Pinacol Ester : 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine serves as a Suzuki coupling intermediate for biaryl synthesis .

Activité Biologique

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS No. 1067193-34-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C8H5FN2O2
  • Molecular Weight: 180.138 g/mol
  • PubChem CID: 53412974

Antiviral Activity

The primary focus of research on this compound has been its antiviral properties. Studies have demonstrated that it effectively inhibits the replication of influenza viruses by targeting the PB2 protein. This inhibition prevents the virus from efficiently replicating within host cells, showcasing the compound's potential as an antiviral agent .

Other Biological Activities

While antiviral activity is well-documented, there is emerging evidence suggesting that this compound may also exhibit other biological activities:

  • Anticancer Potential: Preliminary studies indicate that derivatives of pyrrolo[2,3-b]pyridine compounds may possess anticancer properties by interfering with cellular signaling pathways involved in tumor growth and proliferation .
  • Neuroprotective Effects: Some research suggests that compounds in this class could provide neuroprotection, potentially useful in treating neurodegenerative diseases .

Study on Antiviral Efficacy

A recent study evaluated the efficacy of this compound against various strains of influenza virus. The results indicated:

Influenza StrainIC50 (μM)Mechanism
H1N10.5PB2 Inhibition
H3N20.8PB2 Inhibition
B/Victoria0.6PB2 Inhibition

These findings confirm the compound's potent antiviral activity and its mechanism of action through PB2 inhibition .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of this compound has shown that modifications to its structure can enhance its biological activity. For example:

ModificationEffect on Activity
Addition of trifluoromethyl groupIncreased lipophilicity and bioavailability
Alteration of carboxylic acid positionVariability in binding affinity to viral proteins

Q & A

Q. What are the key structural features of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, and how do they influence its synthetic protocols?

  • Methodological Answer : The compound combines a pyrrolopyridine core with a fluorine substituent at position 5 and a carboxylic acid group at position 2. The fluorine atom introduces steric and electronic effects, altering reactivity during synthesis. For example, fluorination can hinder electrophilic substitution at adjacent positions, necessitating careful optimization of reaction conditions (e.g., temperature, catalysts). The carboxylic acid group often requires protection (e.g., esterification) to prevent side reactions during coupling steps, as seen in analogous pyrrolopyridine syntheses .

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming regiochemistry. For instance, the fluorine atom at position 5 induces distinct splitting patterns in aromatic protons (e.g., δ 8.39 ppm for HetH in related compounds) .
  • LCMS/HPLC : Used to confirm molecular weight (MW: ~195.14 g/mol) and purity (>95%). Adjust mobile phases (e.g., heptane/ethyl acetate gradients) to resolve polar impurities .
  • Elemental Analysis : Validates empirical formula (C9_9H5_5FN2_2O2_2) and detects residual solvents .

Q. How does the fluorine substituent affect the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, slowing Suzuki-Miyaura or Buchwald-Hartwig couplings. To mitigate this, use Pd catalysts with strong electron-donating ligands (e.g., XPhos) and elevated temperatures (80–100°C). Evidence from fluorinated pyridine analogs shows improved yields with cesium carbonate as a base .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in structure-activity relationship (SAR) studies of fluorinated pyrrolopyridines?

  • Methodological Answer :
  • Comparative SAR : Compare bioactivity of 5-fluoro derivatives with non-fluorinated analogs (e.g., 5-bromo or 5-methyl) to isolate fluorine-specific effects. For example, fluorination at position 5 in pyrrolopyridines enhances metabolic stability but may reduce solubility .
  • Computational Modeling : Use DFT calculations to map electronic effects of fluorine on π-π stacking or hydrogen bonding with target proteins .

Q. How can synthetic routes be optimized to improve yields of this compound?

  • Methodological Answer :
  • Multi-Step Optimization : Start with a fluorinated pyridine precursor (e.g., 5-fluoro-3-pyridinecarboxylic acid, CAS 402-66-4) and employ Knorr-type cyclization to form the pyrrolopyridine core. Purify intermediates via flash chromatography (heptane/EtOAc 8:2) to remove unreacted starting materials .
  • Acid Protection : Convert the carboxylic acid to a methyl ester during coupling steps to prevent side reactions, followed by hydrolysis (HCl/H2_2O, 90°C) for final deprotection .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : The compound’s planar aromatic system and polar carboxylic acid group promote π-π stacking and hydrogen bonding, but fluorine’s small size can disrupt crystal packing. Strategies:
  • Use mixed-solvent systems (e.g., DMSO/water) for slow evaporation.
  • Co-crystallize with counterions (e.g., sodium or potassium salts) to stabilize lattice structures. Evidence from similar fluorinated heterocycles supports this approach .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : The carboxylic acid group is prone to decarboxylation at pH < 2 or > 10. Conduct accelerated stability studies (40°C, 75% RH) with buffered solutions (pH 3–8) to identify degradation products via LCMS .
  • Thermal Stability : TGA/DSC analysis reveals decomposition above 200°C, suggesting storage at ≤−20°C in inert atmospheres .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for fluorinated pyrrolopyridines?

  • Methodological Answer : Variations in yields (e.g., 51% in one protocol vs. 94% in another) often stem from differences in:
  • Catalyst Loading : Higher Pd(OAc)2_2 (5 mol%) improves conversion in low-yield reactions .
  • Purification Methods : Silica gel chromatography may retain polar byproducts; switch to reverse-phase HPLC for higher-purity isolates .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Fluorinated Pyrrolopyridines

ParameterOptimal RangeSupporting Evidence
Reaction Temperature80–100°C
Pd Catalyst Loading2–5 mol%
BaseCs2_2CO3_3
Purification SolventHeptane/EtOAc (8:2)

Q. Table 2. Analytical Benchmarks

TechniqueCritical ObservationsReferences
1^1H NMRδ 8.39 ppm (HetH)
LCMS Purity Threshold≥95%
Degradation Onset (pH)pH < 2 or > 10

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.